molecular formula C7H12N4O B2414415 5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1177342-06-1

5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2414415
CAS No.: 1177342-06-1
M. Wt: 168.2
InChI Key: URSFIYBPSOTGBZ-UHFFFAOYSA-N
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Description

5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazinecarboxylate with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as Amberlyst-70, which is known for its eco-friendly attributes .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are advantageous due to their simplicity and efficiency. These methods can involve the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . The use of heterogeneous catalysts like Nano-ZnO has also been reported for the regioselective synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl and 1-methyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-amino-N-ethyl-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-10-11(2)6(5)8/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSFIYBPSOTGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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